![molecular formula C8H12O4 B2927664 5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid CAS No. 2383600-74-4](/img/structure/B2927664.png)
5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid
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Overview
Description
5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid, also known as DON, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DON belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure that contains two or more rings that are fused together.5]nonane-9-carboxylic acid.
Scientific Research Applications
Gold (I) Catalyzed Synthesis
Gold (I)-catalyzed activation of alkynes is a well-established method for constructing molecular complexity. Compounds similar to “5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid” could potentially be used in such reactions to create complex molecular structures for various research applications .
Carbohydrate Spiro-heterocycles
Free radical chemistry can be utilized to prepare spiro-heterocycles fused with carbohydrate skeletons. The compound may find use in the synthesis of such structures, which are significant in medicinal chemistry .
Ring Expansion Reactions
Spirocyclopropanes derived from Meldrum’s acid can undergo ring expansion to form spirocyclobutanes. A similar process could involve “5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid” to produce novel spirocyclic compounds .
Safety and Hazards
The safety information for a similar compound, 5,8-dioxaspiro[3.5]nonane-2-carboxylic acid, indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Mechanism of Action
Mode of Action
The exact mode of action of 5,8-Dioxaspiro[3It is known that the compound is involved in the ring expansion of meldrum’s acid-derived spirocyclopropanes to spirocyclobutanes . This process involves the use of stabilized sulfonium ylides, leading to the formation of 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones .
Biochemical Pathways
The compound’s involvement in the ring expansion of spirocyclopropanes suggests that it may influence pathways related to the synthesis of cyclobutanes .
Result of Action
Its role in the ring expansion of spirocyclopropanes to spirocyclobutanes suggests that it may influence the structure and function of these molecules .
properties
IUPAC Name |
5,8-dioxaspiro[3.5]nonane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-8(2-1-3-8)12-5-4-11-6/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYFPTCTXCDHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(OCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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